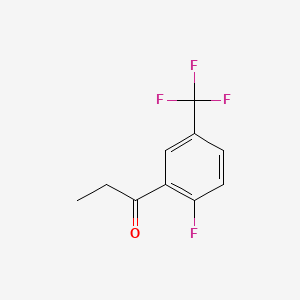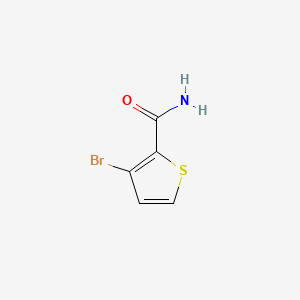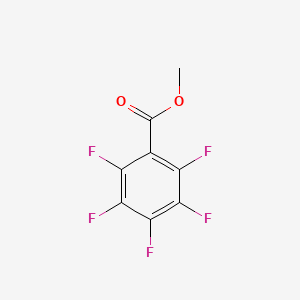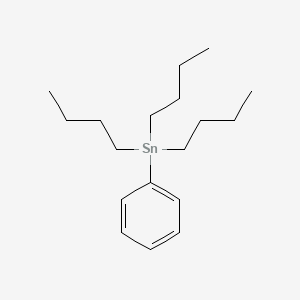
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a derivative of malonamide, which is a class of compounds that have been studied for their potential use in various applications, including as models for nylons and peptidomimetic compounds. Malonamide derivatives are characterized by their RNHCOCH2CONHR' structure, where R and R' can be various substituents. The specific substitution with 3-trifluoromethyl-phenyl groups suggests that this compound may exhibit unique physical and chemical properties due to the presence of the electronegative trifluoromethyl groups .
Synthesis Analysis
The synthesis of malonamide derivatives typically involves the reaction of appropriate amines with malonyl dichloride or similar reagents. In the case of this compound, the synthesis would likely involve the use of 3-trifluoromethyl-phenylamine as a starting material. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of a 3-hydroxy-4-pyridinone derivative of malonamide was achieved using microwave-assisted synthesis, which suggests that similar methods could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of malonamide derivatives is characterized by the orientation of the peptide groups and the torsion angles about the carbonyl-methylene bonds. X-ray diffraction analysis of similar compounds has shown that the planes of the peptide groups are approximately perpendicular, which is a result of specific torsion angles. This conformation allows for the formation of a network of hydrogen bonds, which is also a feature observed in nylons . The presence of the 3-trifluoromethyl-phenyl groups in this compound would likely influence the overall molecular conformation and potentially the hydrogen bonding patterns.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from studies on similar compounds. For instance, anilides with highly electronegative acyl groups or electron-withdrawing substituents on the phenyl ring can undergo reactions with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines. This suggests that the trifluoromethyl substituents on the phenyl rings of this compound could influence its reactivity in similar chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonamide derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of trifluoromethyl groups is known to increase the electronegativity and hydrophobicity of compounds. Therefore, this compound is expected to have distinct solubility and stability characteristics compared to other malonamide derivatives. Additionally, the chelating properties of a related malonamide derivative with iron(III) ions suggest that this compound could also exhibit metal-binding capabilities, which could be relevant for applications in metal ion sequestration or catalysis .
科学的研究の応用
Self-assembling Properties in Separation Processes
N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide exhibits unique self-assembling properties when used in separation processes, particularly in nuclear fuel reprocessing. These properties are attributed to its surface-active characteristics, which allow it to organize into reverse micelles. The interaction between these micelles through Van der Waals forces is crucial for understanding third-phase formation in extraction processes. The stability and association modes of these extractant molecules can be manipulated through modest heating or the addition of modifiers like octanol, which enhances the formation of networks of hydrogen bonds, contributing to the stability range improvement (Testard et al., 2008).
Applications in Organic Electronics
This compound derivatives, particularly those involving BODIPY (Boron-dipyrromethene) frameworks, have shown potential applications in organic electronics. BODIPY-based materials are explored for use in organic light-emitting diodes (OLEDs), showcasing the versatility of this compound derivatives in structural design and synthesis for optoelectronics. These derivatives offer promising paths for 'metal-free' infrared emitters, indicating a significant area of application in green to NIR OLEDs (Squeo & Pasini, 2020).
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound, such as cinnamic acid derivatives, have garnered attention for their anticancer potentials. The chemical flexibility of cinnamic acids, enabling various reactions at their core structure, positions these derivatives as traditional and contemporary antitumor agents. This area of research has seen a resurgence in interest over the past two decades, highlighting the underutilized potential of such compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Emerging Applications
Emerging applications of this compound and its derivatives are being explored in various fields, including photoreactive labeling for structural biology. The use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, facilitates the study of the organization of biological systems. This method, combined with modern analytical and computational techniques, continues to be a crucial approach in uncovering the intricacies of biological systems and drug-target interactions (Vodovozova, 2007).
特性
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYOBKOGKORFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333045 |
Source


|
| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-21-1 |
Source


|
| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)



